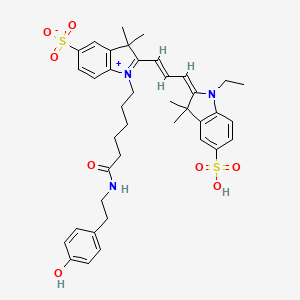
Cyanin 3 Tyramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine 3 Tyramide, also known as Tyramide-Cy3, is an orange fluorescent dye . It is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .
Synthesis Analysis
Cyanine 3 Tyramide is widely used for tyramide signal amplification (TSA) in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . HRP catalyzes the localized deposition of multiple tyramide molecules, a process known as catalyzed reporter deposition (CARD), binding the fluorescein tyramide to adjacent tyrosines to enhance the fluorescent signal .
Chemical Reactions Analysis
Cyanine 3 Tyramide is used as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition . This is a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .
Physical and Chemical Properties Analysis
Cyanine 3 Tyramide is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is an orange fluorescent reagent that can be detected by microscopy at the excitation and emission wavelengths of 550 nm/570 nm .
Wissenschaftliche Forschungsanwendungen
Nahinfrarot-Photokatalyse
Cyanine, einschließlich Cyanin 3 Tyramid, werden häufig für Anwendungen wie Fluoreszenz-Sonden, Phototherapie und Photovoltaik ausgewählt . Sie sind leicht zugänglich und hochgradig abstimmbar . Cyanine werden in der Nahinfrarot-Lichtphotokatalyse eingesetzt, einer leistungsstarken Methode zur Förderung von durch Licht induzierten Transformationen als Quelle für erneuerbare Energien . Die Bestrahlung ist mit biologischem Gewebe verträglich und garantiert die Sicherheit des Bedieners .
Organische Synthese
this compound kann in der organischen Synthese verwendet werden . Der angeregte Photokatalysator kann entweder einen Einzel-Elektronen-Transfer (SET) oder einen Energietransfer (EnT) zu einem Substrat fördern . Dieses Konzept wurde auf der Grundlage der Photokatalyse entwickelt .
Photopolymerisation
this compound wird in der Photopolymerisation verwendet . Die für Skalierungsverfahren oder Photopolymerisation benötigte Lichtdurchdringung ist bei längeren Lichtwellenlängen wie Nahinfrarotlicht (NIR) höher .
Anwendungen in den Biowissenschaften
this compound wird in den Biowissenschaften eingesetzt . Das NIR-Licht ist biokompatibel, da das biologische Gewebe keine NIR-Photonen absorbiert, was zu einer nicht schädlichen Bestrahlung führt .
Tyramid-Signalverstärkung (TSA)
this compound ist ein orangefarbenes fluoreszierendes Reagenz, das häufig für die Tyramid-Signalverstärkung (TSA) in der Immunhistochemie (IHC), Immunzytochemie (ICC), Fluoreszenz-in-situ-Hybridisierung (FISH) und mehrfarbiger FISH verwendet wird . Meerrettichperoxidase (HRP) katalysiert die lokalisierte Ablagerung mehrerer Tyramidmoleküle (katalysierte Reporterablagerung, CARD) und bindet das Fluorescein-Tyramid an benachbarte Tyrosine, um das Fluoreszenzsignal zu verstärken .
Enzymgekoppelter Immunnachweis
this compound wird im enzymgekoppelten Immunnachweis verwendet . Es ist eine Schlüsseltechnik, die verwendet wird, um den immunhistochemischen Nachweis von Proteinen, mRNA und anderen molekularen Spezies zu verbessern . Die Tyramid-Signalverstärkung (TSA) basiert auf einer katalytischen Reporterablagerung in unmittelbarer Nähe des interessierenden Epitops .
Wirkmechanismus
Target of Action
Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of Cyanine 3 Tyramide are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .
Mode of Action
Cyanine 3 Tyramide works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .
Biochemical Pathways
The biochemical pathway involved in the action of Cyanine 3 Tyramide is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .
Pharmacokinetics
For instance, it is soluble up to 16 mM in DMSO .
Result of Action
The result of Cyanine 3 Tyramide’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .
Zukünftige Richtungen
Cyanine 3 Tyramide is expected to continue being used in various fields such as medicine, genetics, and environment due to its advantages. It is particularly useful in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection .
Relevant Papers
Several papers have been published on Cyanine 3 Tyramide. For instance, a paper titled “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA” provides a comprehensive map of the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single-stranded DNA . Another paper titled “Recent advances in bioprobes and biolabels based on cyanine dyes” discusses the widespread application of bioprobes in various fields due to the advantages of cyanine dye .
Biochemische Analyse
Biochemical Properties
Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .
Cellular Effects
Cyanine 3 Tyramide has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Cyanine 3 Tyramide involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Temporal Effects in Laboratory Settings
The effects of Cyanine 3 Tyramide can change over time in laboratory settings. For instance, the TSA technique, which uses Cyanine 3 Tyramide, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy
Transport and Distribution
The transport and distribution of Cyanine 3 Tyramide within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Subcellular Localization
The subcellular localization of Cyanine 3 Tyramide depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .
Eigenschaften
IUPAC Name |
2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIOSIRIWBDIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
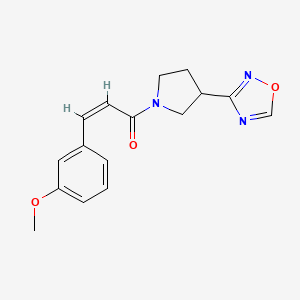
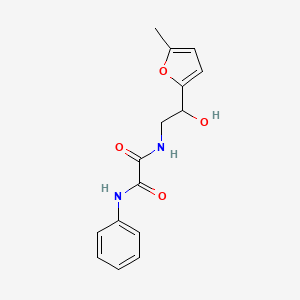
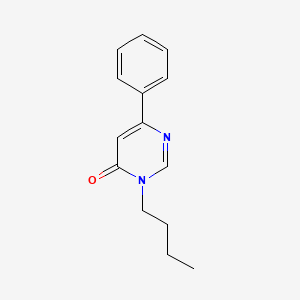
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
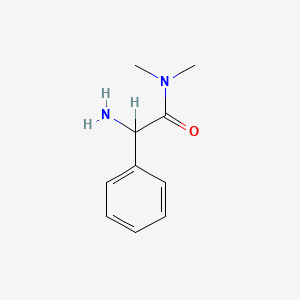
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)
